
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran is an organic compound with a unique structure that includes a pyran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . This process yields the desired pyran compound through a series of dehydration and ring-closure steps.
In industrial settings, the production of this compound may involve similar dehydration reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Polymerization: Under certain conditions, it can polymerize to form larger macromolecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methoxy groups and the stability of the pyran ring. These factors facilitate various transformations, including ring-opening and substitution reactions .
In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran can be compared with other similar compounds, such as:
2,3-Dihydro-4H-pyran: This compound has a similar pyran ring structure but lacks the methoxy and dimethyl substituents, resulting in different reactivity and applications.
Tetrahydropyran: Another related compound, tetrahydropyran, has a fully saturated ring and is used as a protecting group for alcohols in organic synthesis.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group for alcohols and has similar reactivity but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research .
Eigenschaften
CAS-Nummer |
77998-76-6 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2,2-dimethoxy-3,3-dimethyl-4H-pyran |
InChI |
InChI=1S/C9H16O3/c1-8(2)6-5-7-12-9(8,10-3)11-4/h5,7H,6H2,1-4H3 |
InChI-Schlüssel |
JEQCUEMRRBVAQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=COC1(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)

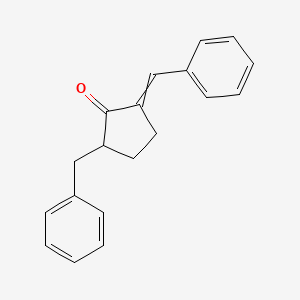
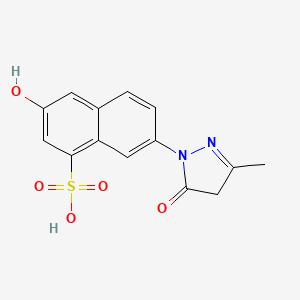
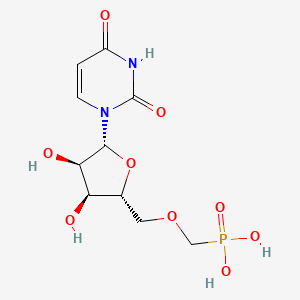
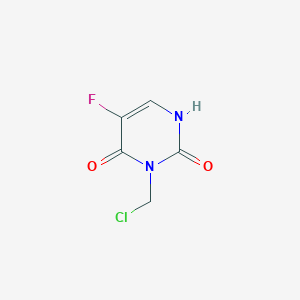
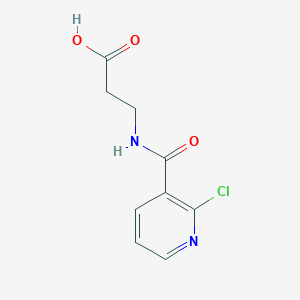
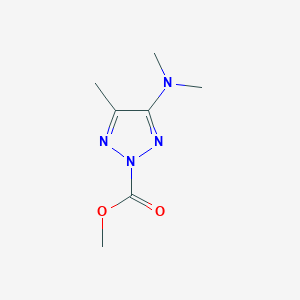
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
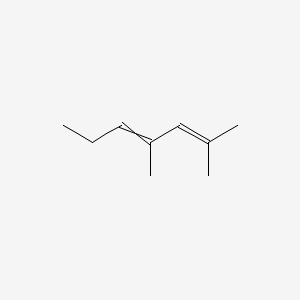

![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
